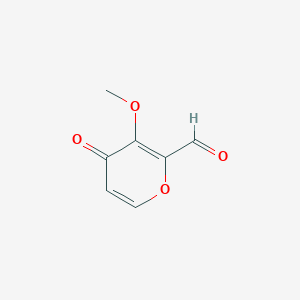

3-Methoxy-4-oxo-4H-pyran-2-carbaldehyde

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound of interest, 3-Methoxy-4-oxo-4H-pyran-2-carbaldehyde, is a derivative of the pyranone family, which is a class of organic compounds characterized by a six-membered oxygen-containing ring. Although the specific compound is not directly studied in the provided papers, related compounds with similar structural motifs have been investigated, providing insights into the chemical behavior and properties that could be extrapolated to this compound.

Synthesis Analysis

The synthesis of pyranone derivatives often involves condensation reactions, as seen in the one-pot synthesis of tetrahydrobenzo[b]pyran derivatives catalyzed by KF/basic Al2O3 under ultrasound irradiation, yielding high product yields . Similarly, the synthesis of 3-aminosubstituted oxonaphthopyran-carbaldehydes is achieved through nucleophilic substitution reactions . These methods suggest that the synthesis of this compound could potentially be carried out through similar pathways, utilizing condensation or substitution reactions with appropriate precursors and catalysts.

Molecular Structure Analysis

The molecular structure of pyranone derivatives is often characterized by spectroscopic methods, including infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy. For instance, the optimized molecular structure and vibrational frequencies of a related compound were investigated using both experimental and theoretical approaches, including density functional theory (DFT) calculations . The molecular docking studies of such compounds can also reveal crucial binding interactions, which may be relevant for the biological activity of this compound .

Chemical Reactions Analysis

Pyranone derivatives participate in various chemical reactions, including unexpected ring-opening reactions , and reactions with amines leading to complex heterocyclic structures . The reactivity of the carbonyl group in such compounds is a focal point for chemical transformations, as seen in the synthesis of pyrazolecarbaldehydes under microwave irradiation . These studies indicate that this compound could also undergo similar reactions, potentially leading to new compounds with interesting properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyranone derivatives are influenced by their molecular structure. For example, the presence of substituents such as methoxy groups can affect the compound's optical properties and its potential role in nonlinear optics . The crystal packing and intermolecular interactions, such as hydrogen bonding, are also crucial for the stability of these molecules . The small energy gap between the frontier molecular orbitals in related compounds suggests that this compound may also exhibit nonlinear optical activity .

科学的研究の応用

Polyaddition and Oxidation Reactions

Polymeric complexes involving 3,4-dihydro-2,5-dimethyl-2H-pyran-2-carbaldehyde have been studied for their ability to undergo oxidation and subsequent polyaddition reactions. These reactions result in the formation of cyclic oligo(acetal-esters) through self-condensation and gradual addition of hydroxyl groups, highlighting its utility in creating complex polymeric structures (Maślińska-Solich, Turczyn, & Macionga, 1995).

Synthesis of Antimicrobial and Antiseptic Compounds

The compound has been a precursor in the synthesis of 2,5-bis(butylsulfanyl)-2,3-dihydro-4H-pyran-2-carbaldehyde acetals, known for their bacteriostatic effects and strong antiseptic properties. These findings are crucial for developing new biologically active derivatives with potential antimicrobial applications (Keiko et al., 2008).

Enzymatic Catalysis and Biocatalysis

Research on α- and β-oxygenated aldehydes derived from Diels–Alder reactions, including 3,4-dihydro-2H-pyran-2-carbaldehyde, focuses on their conversion into cyanohydrins by hydroxynitrile lyase catalysis. This process is significant for understanding the steric course of biocatalytic reactions and their applications in synthesizing enantiomerically pure compounds (Avi et al., 2009).

Fungal Metabolites and Molecular Structures

Studies on fungal metabolites like austdiol reveal insights into the structural properties of related pyran compounds. These investigations provide a deeper understanding of the interactions and crystal packing of such molecules, which can be relevant for pharmaceutical applications (Lo Presti, Soave, & Destro, 2003).

Synthesis of Novel Heterocycles

The compound has been used as a precursor for synthesizing a series of novel heterocycles, showcasing its versatility in organic synthesis. These heterocycles are of interest for their potential applications in medicinal chemistry and drug design (Baashen, Abdel-Wahab, & El‐Hiti, 2017).

Condensation Reactions in Green Chemistry

Research into the condensation reactions of 4-oxo-(4H)-1-benzopyran-3-carbaldehydes demonstrates the compound's applicability in green chemistry. These reactions have been successfully carried out in ionic liquids, offering a more sustainable and environmentally friendly approach to chemical synthesis (Hangarge, Jarikote, & Shingare, 2002).

Safety and Hazards

This compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H312, H315, H319, H332, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, and P501 .

特性

IUPAC Name |

3-methoxy-4-oxopyran-2-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6O4/c1-10-7-5(9)2-3-11-6(7)4-8/h2-4H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMFZMBMVIQBLMG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(OC=CC1=O)C=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(2-Methylphenyl)-5-(2-morpholin-4-yl-2-oxoethyl)pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2529535.png)

![4,7,8-Trimethyl-2-(2-morpholin-4-ylethyl)-6-phenylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2529536.png)

amino}acetamide](/img/structure/B2529537.png)

![N-(3-(dimethylamino)propyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)acetamide hydrochloride](/img/structure/B2529545.png)

![3,4-dimethoxy-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzamide](/img/structure/B2529547.png)

![6-(2-Fluorophenyl)-4,7-dimethyl-2-prop-2-enylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2529548.png)

![N-(2,4-difluorobenzyl)-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide](/img/structure/B2529550.png)